molecular formula C13H12N4O4S B2860790 (Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid CAS No. 402945-18-0

(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid

Cat. No. B2860790
CAS RN: 402945-18-0
M. Wt: 320.32
InChI Key: JIBFFYDSIIFSJA-WAYWQWQTSA-N
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Description

This compound contains a benzimidazole group, which is a type of heterocycle that is a key component in many functional molecules used in a variety of everyday applications . It also contains a thioacetyl group and a hydrazinyl group, which are common in many organic compounds.


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques could potentially be used to analyze the structure of this compound.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

El-Hashash et al. (2015) describe the synthesis of novel heterocyclic compounds using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound to (Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid. This research showcases the utility of such compounds as key starting materials for creating a variety of heterocyclic derivatives, including pyridazinones and furanones, potentially useful in antibacterial applications. (El-Hashash et al., 2015)

Utility in Synthesizing Fused Heterocycles

Rizk (2012) focuses on the synthesis of various fused heterocycles and spiro compounds using 4-(4-Acetyl amino phenyl-4-oxobut-2-enoic acid, another closely related compound. This illustrates the potential of this compound in generating diverse and biologically significant heterocyclic compounds. (Rizk, 2012)

Antimicrobial Activity of Heterocyclic Compounds

The paper by El-Hashash et al. (2014) delves into the antimicrobial activities of compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, similar in structure to the compound . This research suggests that compounds derived from such materials can possess significant antimicrobial properties, highlighting their potential in medical and pharmaceutical applications. (El-Hashash et al., 2014)

Applications in Coordination Chemistry and Sensing

Hasan et al. (2013) explore the synthesis and characterization of complexes containing carboxylato phenyl azo pentane 2,4-dione and 2,2′ bipyridine as ligands. These complexes display chromogenic and fluorogenic responses, which might be analogous to those of this compound in similar conditions, indicating potential applications in colorimetric and fluorometric sensing. (Hasan et al., 2013)

Future Directions

Benzimidazole derivatives are a key component in many functional molecules used in a variety of everyday applications . Therefore, the study and development of new benzimidazole derivatives, such as this compound, could have potential applications in various fields.

properties

IUPAC Name

(Z)-4-[2-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c18-10(5-6-12(20)21)16-17-11(19)7-22-13-14-8-3-1-2-4-9(8)15-13/h1-6H,7H2,(H,14,15)(H,16,18)(H,17,19)(H,20,21)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBFFYDSIIFSJA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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